Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate
Overview
Description
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, also known as DMDMOP, is a phosphonate ester that has been extensively studied for its potential applications in various scientific research fields. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Reactions
- Dimethyl phosphonates are key intermediates in synthesizing various organic compounds. For instance, dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with amines to produce cyclic phosphonic analogues of chromone (Budzisz Elż & Pastuszko Slawomir, 1999). These reactions illustrate the versatility of dimethyl phosphonates in organic synthesis.
Biological Evaluation
- Dimethyl (phenyl(phenylamino)methyl)phosphonates, a variant of dimethyl phosphonates, have been evaluated as potential antifungal agents. They demonstrate promising antifungal and antioxidant activities (M. Shaikh et al., 2016).
Synthesis of Antimicrobial Compounds
- Research on dimethyl phosphonates extends to the synthesis of antimicrobial compounds. For instance, dimethyl 2,6-dimethyl-4-oxo-4H-chromen-3-yl-phosphonate exhibits activity against certain bacteria strains (E. Budzisz et al., 2001). This highlights its potential in pharmaceutical applications.
Polymer Science
- In polymer science, dimethyl phosphonates are used in polycondensation reactions with diols to create polymeric phosphonate esters. These polymers have various potential applications due to their unique properties (K. E. Branham et al., 2000).
Catalysis and Green Chemistry
- Dimethyl phosphonates are also involved in catalytic processes. For example, a green synthesis approach has been developed using dimethyl phosphonates under solvent-free conditions, highlighting the importance of dimethyl phosphonates in environmentally friendly chemistry (M. Reddy et al., 2014).
properties
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethylheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMDOCSCMPUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515309 | |
Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |
CAS RN |
39746-15-1 | |
Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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